Introduction: A Linchpin Building Block in Synthetic Chemistry
Introduction: A Linchpin Building Block in Synthetic Chemistry
An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
2-Chloro-5-(chloromethyl)pyridine, bearing the CAS Number 70258-18-3, is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in agrochemical and pharmaceutical research. Its structure, featuring a reactive chloromethyl group and a chlorinated pyridine ring, offers two distinct points for chemical modification, making it a versatile synthon for constructing more complex molecular architectures.
It is important to note a potential point of confusion for researchers. This guide pertains to CAS number 70258-18-3, which is chemically defined as 2-Chloro-5-(chloro methyl)pyridine. The related structure, 2-Chloro-5-(di chloromethyl)pyridine, corresponds to a different chemical entity (CAS 72637-18-4) and is not the subject of this document.
The strategic importance of this molecule was first underscored by its role as a key intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[1][2] However, its utility has since expanded, with contemporary research demonstrating its value in the development of novel therapeutic agents, including potential antimicrobial and antimalarial compounds.[3] This guide provides an in-depth exploration of the core chemical principles of 2-Chloro-5-(chloromethyl)pyridine, from its synthesis and characteristic reactivity to its practical application in research and development, grounded in established scientific literature.
Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical and structural properties is fundamental to its effective use in a laboratory setting. 2-Chloro-5-(chloromethyl)pyridine is typically encountered as a white to light yellow crystalline solid or powder.[4] Its crystal structure has been elucidated by X-ray diffraction, revealing a nearly planar molecule.[2][5] In the solid state, molecules form dimers stabilized by weak intermolecular C—H···N hydrogen bonds.[1][2]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 70258-18-3 | [4][6] |
| Molecular Formula | C₆H₅Cl₂N | [4][6] |
| Molecular Weight | 162.01 g/mol | [4][6] |
| Appearance | White or Colorless to Light yellow powder/lump | [4] |
| Melting Point | 37-42 °C | [2][4] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2] |
| Storage Conditions | Refrigerate (0-10°C) under an inert atmosphere | [4] |
Synthesis Trajectories: A Critical Evaluation
Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been reported, each with distinct advantages and disadvantages regarding scalability, cost, and safety. The choice of a particular pathway is often dictated by the availability of starting materials and the desired scale of production.
Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine
This is a common and direct laboratory-scale method involving the conversion of a primary alcohol to an alkyl chloride.
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Reaction Principle: The hydroxyl group of 2-chloro-5-(hydroxymethyl)pyridine is substituted with a chlorine atom using a chlorinating agent, typically thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This mechanism ensures a clean conversion with easily removable byproducts.
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Workflow Diagram:
Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine via thionyl chloride chlorination.
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Detailed Protocol: [7]
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To a stirred mixture of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml), add a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml) dropwise over 30 minutes. Maintain the temperature between 5-20°C using a water bath.
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Stir the resulting mixture at room temperature for 90 minutes.
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Heat the mixture to reflux and maintain for 4.5 hours.
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Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
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Dilute the residue with chloroform (200 ml) and water (60 ml).
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Carefully add sodium hydrogen carbonate (20 g) in small portions with stirring until gas evolution ceases and the aqueous layer is neutral.
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Separate the organic layer, treat with activated carbon to decolorize, and filter.
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Concentrate the filtrate under reduced pressure to yield the product as a yellow-brown solid.
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Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives
This method is particularly suited for larger-scale industrial production, avoiding some of the drawbacks of other methods.[8]
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Reaction Principle: This process involves a double substitution where both the alkoxy group on the pyridine ring and the alkoxy group on the side chain are replaced by chlorine. This is typically achieved using a potent chlorinating agent like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction is surprising in its efficacy, as converting 2-alkoxypyridines to 2-chloropyridines often requires harsh "Vilsmeier-Haack conditions" (POCl₃ in DMF), which are less industrially viable.[8] This patented process provides a more direct route.
-
Illustrative Protocol: [8]
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To phosphorus oxychloride (5.1 g, 33.3 mmol), add phosphorus(V) chloride (14 g, 66.6 mmol).
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With cooling in an ice bath, add 2-methoxy-5-methoxymethyl-pyridine (5.1 g, 33.3 mmol) in portions.
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Heat the reaction mixture to reflux for 3 hours.
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After cooling, concentrate the mixture in vacuo.
-
Carefully add the residue to ice water and neutralize the mixture with a 2N sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Separate the organic phase, dry over sodium sulphate, filter, and concentrate to obtain the product.
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Core Reactivity and Synthetic Utility
The dual reactivity of 2-Chloro-5-(chloromethyl)pyridine is the cornerstone of its utility as a building block. The chloromethyl group is highly susceptible to nucleophilic substitution, while the 2-chloro position on the pyridine ring can participate in various cross-coupling reactions or further nucleophilic aromatic substitution, albeit under more forcing conditions.
Nucleophilic Substitution at the Chloromethyl Group
The benzylic-like position of the chloromethyl group makes it an excellent electrophile for Sₙ2 reactions. This is the most common transformation undertaken with this molecule.
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Mechanism & Application: A wide range of nucleophiles can displace the chloride, providing a straightforward entry into diverse chemical scaffolds. This is exemplified in the synthesis of precursors for bioactive molecules. For instance, reaction with potassium selenocyanate (KSeCN) yields 2-chloro-5-(selenocyanatomethyl)pyridine, a class of compounds investigated for antimicrobial and antitumor activities.[9]
Caption: General scheme for nucleophilic substitution at the chloromethyl position.
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Exemplary Protocol: Synthesis of 2-Chloro-5-(selenocyanatomethyl)pyridine [9]
-
Charge a reaction flask with 2-chloro-5-(chloromethyl)pyridine (227.4 mg, 1.5 mmol) and potassium selenocyanate (432.0 mg, 3 mmol).
-
Add acetonitrile (15 mL) to dissolve the reactants.
-
Heat the mixture at 75°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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Extract the residue with ethyl acetate. Wash the combined organic layers with distilled water and saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether 1:8, v/v) to yield the target compound.
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Safety, Handling, and Analytical Characterization
Hazard Profile and Safe Handling
2-Chloro-5-(chloromethyl)pyridine is a hazardous substance and must be handled with appropriate precautions.[6]
-
GHS Hazards: It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause an allergic skin reaction (H317).[6][10]
-
Handling Recommendations: [11]
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust or vapors.
-
Do not allow the substance to come into contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling.
-
The compound is moisture-sensitive and should be stored under an inert gas in a tightly sealed container in a refrigerated environment.[4]
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Analytical Workflow
Confirming the identity and purity of 2-Chloro-5-(chloromethyl)pyridine is crucial. A multi-technique approach is recommended.
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment | A major peak corresponding to the product (>98.0% purity is commercially available[4]). |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the -CH₂Cl protons. |
| ¹³C NMR | Structural confirmation | Peaks for the five distinct carbon atoms in the pyridine ring and the dichloromethyl carbon. |
| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak (M⁺) consistent with the molecular weight (162.01 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.[6] |
| FTIR Spectroscopy | Functional group identification | Vibrational bands characteristic of the C-Cl bonds and the pyridine ring structure.[6] |
Conclusion and Future Outlook
2-Chloro-5-(chloromethyl)pyridine has firmly established itself as a high-value intermediate in synthetic chemistry. Its predictable reactivity and commercial availability make it an attractive starting point for discovery programs. While its legacy is rooted in the agrochemical industry, its potential in medicinal chemistry is becoming increasingly apparent.[3] The ability to readily introduce diverse functionalities via nucleophilic substitution allows for the rapid generation of compound libraries for biological screening. Future research will likely focus on expanding its use in the synthesis of novel heterocyclic scaffolds for drug development, leveraging its robust and well-understood chemistry to accelerate the discovery of new therapeutic agents.
References
- Maurer, F., & Wuesthoff, P. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
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Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 25, 2026, from [Link].
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PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved January 25, 2026, from [Link].
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Li, Y., et al. (2024). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. RSC Advances, 14(30), 21603-21611. [Link]
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Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o366. [Link]
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Patel, A. K., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 36(6), 1531-1536. [Link]
- Minai, M. (1984). Process for the preparation of 2-chloro-5-chloromethyl pyridine.
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